2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one is a heterocyclic compound that features a unique triazepinoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methyl-7-phenylquinoline with hydrazine derivatives under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazepinoquinoline derivatives.
Substitution: Formation of substituted triazepinoquinoline derivatives with various functional groups.
Scientific Research Applications
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methyl-7-phenylquinoline: A precursor in the synthesis of the target compound.
Triazepinoquinoline derivatives: Compounds with similar triazepinoquinoline structures but different substituents.
Uniqueness
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one is unique due to its specific triazepinoquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one |
InChI |
InChI=1S/C18H15N5O/c1-11-15-16(20-18(19)22-21-11)13-9-5-6-10-14(13)23(17(15)24)12-7-3-2-4-8-12/h2-10H,1H3,(H3,19,20,22) |
InChI Key |
KOPFFUKYLDCKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=NC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.